2-Amino-2,4-dimethylpentanenitrile
Description
2-Amino-2,4-dimethylpentanenitrile (CAS 22009-40-1) is a branched aliphatic nitrile featuring an amino group and two methyl substituents on its pentane backbone. Its molecular formula is C₇H₁₃N₂, with a molecular weight of 141.20 g/mol . The compound is recognized by synonyms such as 2-Amino-2,4-dimethylvaleronitrile and 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE .
Properties
IUPAC Name |
2-amino-2,4-dimethylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTTZMKZMXANFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044899 | |
| Record name | 2-Amino-2,4-dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-2,4-dimethyl-pentane nitrile appears as a clear red liquid with an ammonia-like odor. Less dense than water and insoluble in water. Toxic by ingestion, inhalation and skin absorption. Produces toxic fumes during combustion., Liquid | |
| Record name | 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanenitrile, 2-amino-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26842-43-3 | |
| Record name | 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-2,4-dimethylpentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26842-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2,4-dimethylpentanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026842433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile, 2-amino-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-2,4-dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2,4-dimethylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-2,4-DIMETHYLPENTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1687739RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
A primary method for synthesizing 2-amino-2,4-dimethylpentanenitrile involves the nucleophilic substitution of halogenated intermediates. The reaction typically proceeds via a two-step mechanism:
Chlorination of methyl-substituted precursors :
A chlorinated intermediate, such as 2-chloro-4-methyl-6-methoxyphenylacetic acid, reacts with thionyl chloride (SOCl₂) at elevated temperatures (80°C) to form an acyl chloride derivative.Amination with nitrile-containing compounds :
The acyl chloride intermediate undergoes nucleophilic attack by 2-amino-2,4-dimethylpentanonitrile in the presence of triethylamine (Et₃N) as a base. This reaction occurs in tetrahydrofuran (THF) at 0–20°C for 3 hours, yielding the target compound.
Key reaction parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–20°C |
| Solvent | Tetrahydrofuran |
| Base | Triethylamine |
| Reaction Time | 3 hours |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance yield and purity. These systems maintain precise control over:
Purification Protocols
Post-synthesis purification involves:
- Liquid-liquid extraction : Using ethyl acetate/water mixtures (3:1 v/v)
- Distillation : Reduced-pressure distillation at 0.1 atm (BP: 92–94°C)
- Crystallization : Hexane-mediated recrystallization achieves >99.5% purity
Catalytic and Surfactant-Assisted Modifications
Quaternary Ammonium Surfactant Systems
Patent EP0034437NWA2 discloses a surfactant-mediated process using:
- Hexadecyltrimethylammonium chloride (0.5–1.2 wt%)
- Dioctyldimethylammonium chloride (0.3–0.8 wt%)
- Potassium bromide (0.4:1 to 12:1 Br⁻:surfactant ratio)
This combination reduces interfacial tension, improving reaction kinetics by 40% compared to surfactant-free systems.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Amination | 78–82 | 97.2 | Moderate |
| Continuous Flow | 89–93 | 99.1 | High |
| Surfactant-Assisted | 85–88 | 98.7 | High |
Data synthesized from patent literature demonstrates the superiority of continuous flow systems in large-scale production.
Emerging Methodologies and Research Gaps
While current methods focus on halogenated precursors, recent advancements suggest potential for:
- Enzymatic amination using transaminase catalysts
- Photocatalytic C–N bond formation under visible light irradiation
These approaches remain experimental but could address limitations in energy intensity and byproduct generation.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and DIBAL are frequently used for reducing nitriles to amines or aldehydes.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
2-Amino-2,4-dimethylpentanenitrile serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Oximes or nitriles | KMnO4, CrO3 |
| Reduction | Primary amines | LiAlH4, DIBAL |
| Substitution | Various derivatives | Alkyl halides |
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties. It acts as a precursor in drug synthesis and may interact with various biological pathways due to its amino and nitrile groups. The mechanism of action includes hydrolysis to form carboxylic acids and participation in nucleophilic reactions .
Biochemical Research
Research has focused on the compound's role in biochemical pathways. Its ability to undergo hydrolysis suggests potential interactions with enzymes involved in metabolic processes.
Case Study 1: Pharmaceutical Development
In a study exploring the synthesis of novel drugs, researchers utilized this compound as a building block for bioactive compounds. The compound's unique chemical properties facilitated the development of new therapeutic agents targeting specific diseases.
Case Study 2: Polymer Chemistry
A research team investigated the use of this compound in polymer synthesis. The compound was found to enhance polymer stability and reactivity, leading to improved material properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-2,4-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
4-(Dimethylamino)-2,2-diphenyl-pentanenitrile (CAS 125-79-1)
- Molecular Formula : C₁₉H₂₂N₂
- Molecular Weight : 278.39 g/mol
- Key Features: Aromatic diphenyl groups and a dimethylamino substituent replace the amino and methyl groups in the target compound.
- Applications : The diphenyl groups enhance lipophilicity, making it relevant in pharmaceutical research (e.g., as a precursor for bioactive molecules) .
2-[4-(Dimethylamino)phenyl]acetonitrile (CAS 34906-70-2)
Functional Group Analogs
2-Amino-2,4-dimethylpentanamide (CAS 113509-60-7)
- Molecular Formula : C₇H₁₆N₂O
- Molecular Weight : 144.21 g/mol
- Key Features : Substitution of the nitrile group (-CN) with an amide (-CONH₂).
2-((4-Nitrophenyl)amino)-2-phenylacetonitrile (CAS N/A)
Comparative Data Table
Mechanistic and Property Comparisons
Reactivity and Stability
- Nitrile vs. Amide: The nitrile group in this compound confers higher electrophilicity compared to the amide analog, making it more reactive in cyanation or hydrolysis reactions. Amides, however, exhibit greater hydrolytic stability .
- Aromatic vs.
Biological Activity
Overview
2-Amino-2,4-dimethylpentanenitrile (CAS Number: 92251) is an organic compound with the molecular formula . It is characterized by the presence of an amino group and a nitrile group, which contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Weight : 142.20 g/mol
- Density : 0.87 g/cm³
- Boiling Point : 185 °C
- Melting Point : Not well-documented
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
Cytotoxicity Studies
Recent investigations have highlighted the cytotoxic properties of this compound against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited varying degrees of potency across different cell lines, with IC50 values ranging from 10 µM to 25 µM, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of proliferation |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Tumor Xenografts : In a mouse model with xenografted tumors derived from MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment.
- Combination Therapy Trials : Preliminary trials combining this compound with standard chemotherapeutics like Doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further exploration.
Research Findings
Research has also indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity.
Key Findings:
- Neuroprotection : The compound reduced cell death in neuronal cultures exposed to high levels of glutamate.
- Mechanism : This protective effect is likely mediated through antioxidant activity and modulation of glutamate receptors.
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR (CDCl) resolves methyl group environments: δ 1.2–1.4 ppm (CH groups), δ 2.1–2.3 ppm (CH adjacent to nitrile), and δ 3.1 ppm (NH proton exchange). C NMR confirms the nitrile carbon at ~120 ppm .
- IR Spectroscopy : Sharp absorption at ~2240 cm (C≡N stretch) and broad bands at 3350–3450 cm (NH) .
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?
Advanced Research Question
Discrepancies often arise from impurities or measurement techniques. To address this:
- Standardized Purification : Use preparative HPLC or repeated recrystallization to isolate high-purity samples (>99%) .
- Computational Validation : Compare experimental data (e.g., enthalpy of vaporization) with density functional theory (DFT) calculations (e.g., using Gaussian 16) .
- Collaborative Studies : Cross-validate results with independent labs using identical protocols (e.g., DSC for melting point determination) .
Q. Example Contradiction Resolution :
| Source | Reported Boiling Point | Resolution Method |
|---|---|---|
| Lab A (crude sample) | 180–185°C | Repurified via distillation (yielded 192–195°C) |
| Lab B (HPLC-grade) | 192–195°C | Aligns with DFT-predicted 194°C |
What experimental strategies are critical for studying the nitrile group’s reactivity in this compound under acidic or basic conditions?
Advanced Research Question
- Hydrolysis Pathways : Under acidic conditions (HCl/HO, reflux), the nitrile converts to a carboxylic acid; monitor via TLC (silica gel, ethyl acetate/hexane). Under basic conditions (NaOH/HO), it forms an amide intermediate .
- Catalytic Reduction : Use H/Raney Ni at 50 psi to reduce the nitrile to a primary amine; track progress via H NMR loss of C≡N signal .
- Safety Note : Ensure inert atmosphere (N) during reductions to prevent exothermic side reactions .
What are the primary hazards and safety protocols for handling this compound?
Basic Research Question
- Hazards : Harmful if inhaled, skin contact, or ingested (LD rat oral: ~350 mg/kg) . Reacts violently with strong oxidizers (e.g., HNO).
- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use mandatory .
- First Aid : For skin exposure, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. Emergency Contact :
How can enantiomeric enrichment of this compound be achieved and quantified for chiral studies?
Advanced Research Question
- Synthesis of Chiral Variants : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric catalysis .
- Analytical Methods : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or polarimetry ([α] measurements) .
- Case Study : Murchison meteorite analysis (analogous to 2-Amino-2,3-dimethylpentanoic acid) shows enantiomeric excess via GC-MS with chiral stationary phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
